Cas no 1443345-14-9 (Ethyl 5-(3-bromo-5,6-difluoro-phenoxy)pentanoate)

Ethyl 5-(3-bromo-5,6-difluoro-phenoxy)pentanoate is a brominated and fluorinated aromatic ester with applications in organic synthesis and pharmaceutical intermediates. The presence of bromine and fluorine substituents enhances its reactivity in cross-coupling reactions, making it a valuable building block for constructing complex molecules. The ethyl ester group improves solubility in organic solvents, facilitating further derivatization. Its structural features, including the phenoxy linker and pentanoate chain, contribute to its versatility in medicinal chemistry, particularly in the development of bioactive compounds. The compound's stability and well-defined reactivity profile make it suitable for controlled synthetic transformations under standard laboratory conditions.
Ethyl 5-(3-bromo-5,6-difluoro-phenoxy)pentanoate structure
1443345-14-9 structure
商品名:Ethyl 5-(3-bromo-5,6-difluoro-phenoxy)pentanoate
CAS番号:1443345-14-9
MF:C13H15BrF2O3
メガワット:337.157210588455
MDL:MFCD18911484
CID:5180218

Ethyl 5-(3-bromo-5,6-difluoro-phenoxy)pentanoate 化学的及び物理的性質

名前と識別子

    • Ethyl 5-(3-bromo-5,6-difluoro-phenoxy)pentanoate
    • MDL: MFCD18911484
    • インチ: 1S/C13H15BrF2O3/c1-2-18-12(17)5-3-4-6-19-11-8-9(14)7-10(15)13(11)16/h7-8H,2-6H2,1H3
    • InChIKey: BWNMMKRLVAVNJG-UHFFFAOYSA-N
    • ほほえんだ: C(OCC)(=O)CCCCOC1=C(F)C(F)=CC(Br)=C1

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 19
  • 回転可能化学結合数: 8

じっけんとくせい

  • 密度みつど: 1.4±0.1 g/cm3
  • ふってん: 347.5±42.0 °C at 760 mmHg
  • フラッシュポイント: 163.9±27.9 °C
  • じょうきあつ: 0.0±0.8 mmHg at 25°C

Ethyl 5-(3-bromo-5,6-difluoro-phenoxy)pentanoate セキュリティ情報

Ethyl 5-(3-bromo-5,6-difluoro-phenoxy)pentanoate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Fluorochem
394163-1g
Ethyl 5-(3-bromo-5,6-difluoro-phenoxy)pentanoate
1443345-14-9 97.0%
1g
£513.00 2023-04-30
Fluorochem
394163-25g
Ethyl 5-(3-bromo-5,6-difluoro-phenoxy)pentanoate
1443345-14-9 97.0%
25g
£3118.00 2023-04-30
Fluorochem
394163-5g
Ethyl 5-(3-bromo-5,6-difluoro-phenoxy)pentanoate
1443345-14-9 97.0%
5g
£1276.00 2023-04-30
abcr
AB432875-1g
Ethyl 5-(3-bromo-5,6-difluoro-phenoxy)pentanoate; .
1443345-14-9
1g
€1621.70 2024-04-19
abcr
AB432875-1 g
Ethyl 5-(3-bromo-5,6-difluoro-phenoxy)pentanoate
1443345-14-9
1g
€594.40 2023-03-12
Ambeed
A310704-1g
Ethyl 5-(5-bromo-2,3-difluorophenoxy)pentanoate
1443345-14-9 97%
1g
$441.0 2024-04-23
abcr
AB432875-5g
Ethyl 5-(3-bromo-5,6-difluoro-phenoxy)pentanoate
1443345-14-9
5g
€1373.40 2023-09-04
abcr
AB432875-5 g
Ethyl 5-(3-bromo-5,6-difluoro-phenoxy)pentanoate
1443345-14-9
5g
€1,373.40 2023-03-12
Crysdot LLC
CD12142191-5g
Ethyl 5-(5-bromo-2,3-difluorophenoxy)pentanoate
1443345-14-9 97%
5g
$1177 2024-07-23
Crysdot LLC
CD12142191-1g
Ethyl 5-(5-bromo-2,3-difluorophenoxy)pentanoate
1443345-14-9 97%
1g
$437 2024-07-23

Ethyl 5-(3-bromo-5,6-difluoro-phenoxy)pentanoate 関連文献

Ethyl 5-(3-bromo-5,6-difluoro-phenoxy)pentanoateに関する追加情報

Comprehensive Guide to Ethyl 5-(3-bromo-5,6-difluoro-phenoxy)pentanoate (CAS No. 1443345-14-9): Properties, Applications, and Market Insights

Ethyl 5-(3-bromo-5,6-difluoro-phenoxy)pentanoate (CAS 1443345-14-9) is a specialized fluorinated aromatic ester with growing importance in pharmaceutical and agrochemical research. This compound, characterized by its unique bromo-difluoro-phenoxy moiety, has attracted significant attention due to its potential as a building block for more complex molecules. The presence of both halogen substituents and an ester functional group makes it particularly valuable for structure-activity relationship studies in drug discovery.

The molecular structure of Ethyl 5-(3-bromo-5,6-difluoro-phenoxy)pentanoate features a pentanoate chain terminated with an ethyl ester, connected to a 3-bromo-5,6-difluorophenoxy group. This combination of features provides excellent lipophilicity while maintaining sufficient water solubility for biological applications. Recent studies have highlighted its utility in creating fluorinated analogs of bioactive compounds, addressing the increasing demand for metabolically stable pharmaceutical ingredients.

In pharmaceutical applications, CAS 1443345-14-9 serves as a key intermediate for developing fluorine-containing drugs, particularly in CNS and anti-inflammatory therapies. The difluoro substitution pattern enhances metabolic stability while the bromo group offers a convenient site for further functionalization through cross-coupling reactions. Researchers are particularly interested in its potential for creating protease inhibitors and kinase modulators, addressing current challenges in cancer and neurodegenerative disease treatment.

The agrochemical industry has shown growing interest in Ethyl 5-(3-bromo-5,6-difluoro-phenoxy)pentanoate as a precursor for novel fluorinated pesticides and herbicides. The compound's structural features contribute to improved pest resistance management and environmental persistence, key factors in modern crop protection strategies. Recent patent filings indicate its use in developing next-generation systemic fungicides with enhanced leaf penetration capabilities.

From a synthetic chemistry perspective, 1443345-14-9 offers multiple advantages. The ethyl ester group provides excellent stability during storage while remaining reactive enough for subsequent transformations. The phenoxy linker introduces valuable flexibility in molecular design, allowing for optimal bioisosteric replacement strategies. These properties make it particularly valuable for medicinal chemistry applications where precise control over molecular geometry and electronic properties is required.

Market analysis indicates steady growth in demand for Ethyl 5-(3-bromo-5,6-difluoro-phenoxy)pentanoate, driven by expanding research in fluorinated pharmaceuticals and precision agriculture. The compound's versatility as a chemical building block positions it well in the fine chemicals market, with particular strength in North American and European research centers. Current pricing trends reflect its status as a high-value intermediate rather than a bulk commodity.

Quality control for CAS 1443345-14-9 typically involves rigorous HPLC analysis to ensure high purity (>98%), with particular attention to residual solvents and halogen content. Storage recommendations emphasize protection from moisture and light, preferably under inert atmosphere at controlled temperatures. These specifications make it suitable for GMP-compliant pharmaceutical applications where stringent quality standards apply.

Environmental and safety considerations for Ethyl 5-(3-bromo-5,6-difluoro-phenoxy)pentanoate follow standard protocols for halogenated compounds. While not classified as highly hazardous, proper personal protective equipment should be used during handling. The compound's biodegradation profile has become a focus of recent studies, particularly regarding its potential metabolites in environmental systems.

Future research directions for 1443345-14-9 include exploration of its use in PET radiotracer development (through bromine-76 substitution) and applications in fluorescent probes for biological imaging. The compound's unique electronic properties make it particularly interesting for materials science applications, including potential use in organic electronics and liquid crystal formulations.

For researchers considering Ethyl 5-(3-bromo-5,6-difluoro-phenoxy)pentanoate for their projects, several synthetic routes are available. The most common approach involves nucleophilic aromatic substitution of appropriate difluorophenol precursors, followed by esterification of the resulting intermediate. Alternative methods utilizing transition metal catalysis have shown promise for improving yields and reducing reaction times in scaled-up production.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:1443345-14-9)Ethyl 5-(3-bromo-5,6-difluoro-phenoxy)pentanoate
A1133122
清らかである:99%
はかる:1g
価格 ($):397.0